![molecular formula C19H24N2O5S2 B1405243 3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-27-1](/img/structure/B1405243.png)

3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Overview

Description

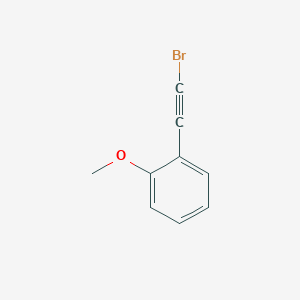

The compound “3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a complex organic molecule that contains several functional groups. It has a benzo[d]thiazol-2(3H)-imine core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains ethoxyethyl and methoxy substituents, which are ether functional groups, and a 4-methylbenzenesulfonate group, which is a type of sulfonate ester .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Thiazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of ether and sulfonate ester groups suggests that it would be polar and might have good solubility in polar solvents .Scientific Research Applications

Photodynamic Therapy Application

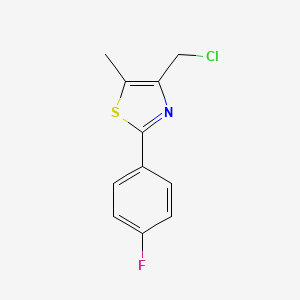

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar in structure to the specified compound, are being explored for their use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

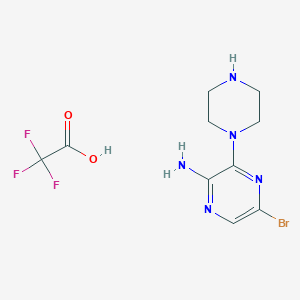

- Some derivatives of benzothiazole, closely related to the queried compound, have shown significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These derivatives include thiazolidin-4-one and imino-4-methoxyphenol thiazole derived Schiff bases (Hussein & Azeez, 2013; Vinusha, Shivaprasad, Chandan, & Begum, 2015)(Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Synthesis and Biological Activity

- Novel imine compounds containing benzothiazol have been synthesized and evaluated for their biological activities. These activities include antimicrobial properties against various bacteria and yeasts, as well as antioxidant activity. Some of these compounds have also shown the ability to cleave DNA and interact with it (Dalgıç, Demir, & Yıldız, 2020).

Encapsulation in Zeolite

- The use of molybdenum(VI) complex with thiazole-hydrazone ligand, encapsulated in zeolite Y, has been explored as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's activity, stability, and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

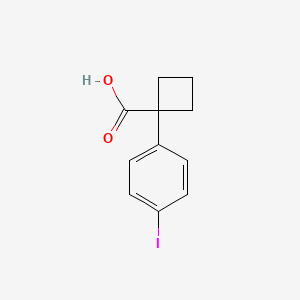

- Derivatives of the specified compound have been studied for their role in corrosion inhibition. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate has shown excellent inhibitory properties for aluminum corrosion in sulfuric acid, with its efficiency increasing with the concentration of the inhibitor (Ehsani, Moshrefi, & Ahmadi, 2015).

Synthesis of Functionalized Thiazol-2(3H)-imine

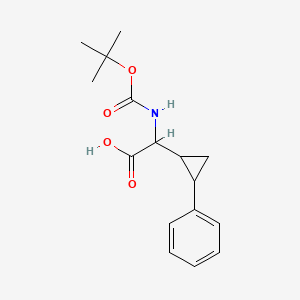

- The compound has been involved in the green synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media, representing an environmentally friendly approach in synthetic chemistry (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Mechanism of Action

Properties

IUPAC Name |

3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-7-6-14-10-5-4-9(15-2)8-11(10)17-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,13H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEVGNPAHIFHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OC)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)

![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)

![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)

![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405174.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)